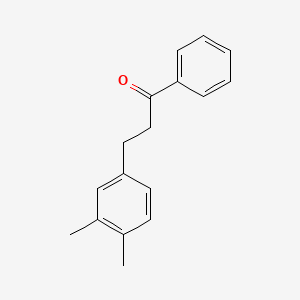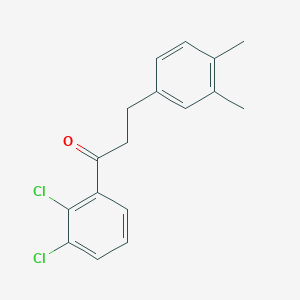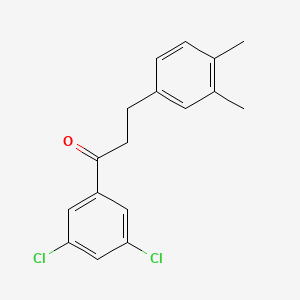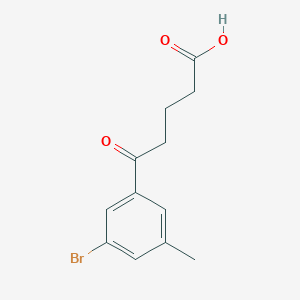
5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of valeric acid, which is a carboxylic acid, with a bromo-methylphenyl group attached to the fifth carbon . The bromo-methylphenyl group is a common functional group in organic chemistry, often used in various chemical reactions due to its reactivity .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring (from the phenyl group) with a bromine atom and a methyl group attached . The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Again, while specific reactions involving “5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid” are not available, bromo-methylphenyl compounds are often used in reactions like the Suzuki-Miyaura coupling mentioned earlier . They can also undergo protodeboronation, a reaction involving the removal of a boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Similar compounds often have a high molecular weight and may form hydrogen bonds .Aplicaciones Científicas De Investigación
Brown and Beige Adipose Tissue Regulation : A study by Whitehead et al. (2021) in Nature Communications found that metabolites like 3-methyl-2-oxovaleric acid, synthesized in browning adipocytes, regulate systemic metabolism. These metabolites, including 5-oxoproline, influence brown adipocyte-specific phenotypes and mitochondrial energy metabolism, suggesting a role in metabolic health (Whitehead et al., 2021).
Bromophenol Derivatives from Red Algae : Zhao et al. (2004) isolated various bromophenol derivatives, including compounds related to 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid, from the red alga Rhodomela confervoides. These compounds were analyzed for their structures and potential biological activities, although they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Indole-based Receptor Antagonists : A study on the structure-activity relationship of β-oxidation resistant indole-based antagonists, including derivatives of 5-oxo-ETE, by Ye et al. (2017) in Bioorganic & Medicinal Chemistry Letters, explored the role of these compounds in inflammation and receptor interactions (Ye et al., 2017).
Antioxidant Activity of Bromophenols : Li et al. (2011) investigated naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities, suggesting potential applications in preventing oxidative deterioration in food (Li et al., 2011).
Photodynamic Therapy : Betz et al. (2002) explored the use of 5-aminolevulinic acid (5-ALA), a derivative of 5-oxovaleric acid, for photodynamic therapy of nasopharyngeal carcinoma. They found that 5-ALA induced protoporphyrin IX significantly increased cell death in cancer cells upon laser irradiation, suggesting therapeutic potential (Betz et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-bromo-5-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8-5-9(7-10(13)6-8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBTQSZXMPEQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645389 |
Source


|
| Record name | 5-(3-Bromo-5-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-46-9 |
Source


|
| Record name | 3-Bromo-5-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromo-5-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

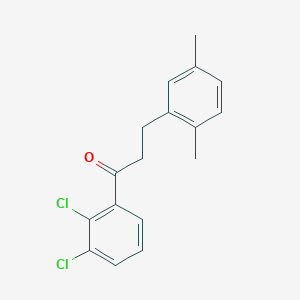
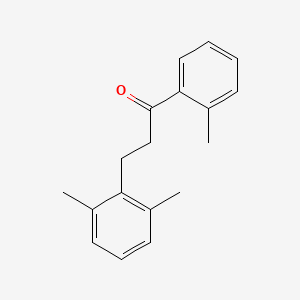

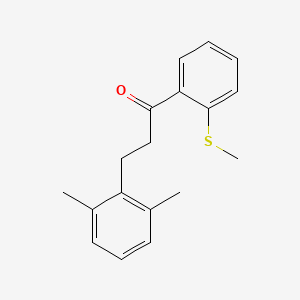
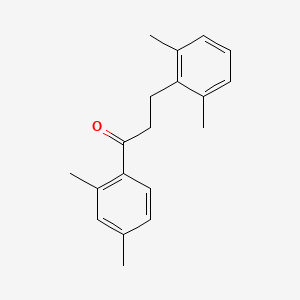
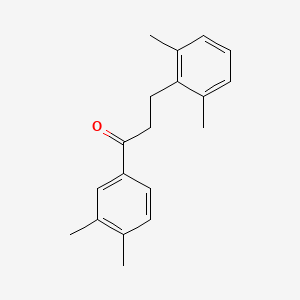
![3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360625.png)

